(1S)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine typically involves the following steps:
Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 3 and 5 positions, respectively.
Amine Introduction: The brominated and chlorinated phenyl compound is then reacted with ethane-1,2-diamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination reactions followed by amine introduction using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine: Similar structure with a fluorine substituent instead of chlorine.
(1S)-1-(3-Chloro-5-bromophenyl)ethane-1,2-diamine: Similar structure with reversed positions of bromine and chlorine.
(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine: Similar structure with a methyl group instead of chlorine.
Uniqueness
(1S)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine is unique due to its specific combination of bromine and chlorine substituents, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H10BrClN2 |
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Molecular Weight |
249.53 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-5-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrClN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
TXBWUHLPERCINH-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Br)[C@@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(CN)N |
Origin of Product |
United States |
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